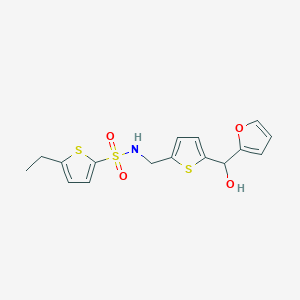

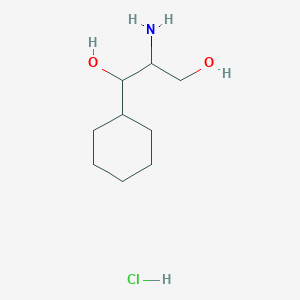

5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

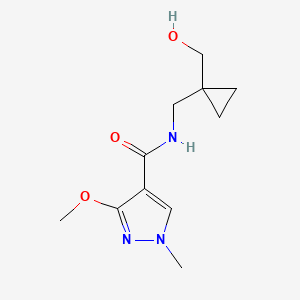

The compound “5-ethyl-N-((5-(furan-2-yl(hydroxy)methyl)thiophen-2-yl)methyl)thiophene-2-sulfonamide” is a complex organic molecule that likely contains elements of furan and thiophene, both of which are heterocyclic compounds . Furan is a five-membered ring with four carbon atoms and one oxygen atom . Thiophene is a five-membered ring containing four carbon atoms and one sulfur atom .

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Therapeutic Potential

A key area of research involving sulfonamide derivatives, similar to the compound , focuses on their role as enzyme inhibitors, particularly carbonic anhydrase inhibitors. These compounds have been explored for their potential in treating conditions like glaucoma by reducing intraocular pressure. Studies on analogs have shown that variations in the sulfonamide substituents can significantly impact their inhibitory potency and solubility, which are crucial for their therapeutic efficacy (Prugh et al., 1991).

Catalysis and Biofuel Production

Sulfonamide derivatives have also been investigated for their catalytic applications, particularly in the conversion of biomass-derived compounds into biofuels. For instance, sulfonated graphene oxide has demonstrated superior catalytic performance in converting 5-(hydroxymethyl)-2-furfural into fuel additives, leveraging the cooperative effects of various acid sites. This suggests potential uses of sulfonamide-related catalysts in sustainable energy production (Antunes et al., 2014).

Drug Metabolism Studies

Research into sulfonamide compounds extends into drug metabolism, where their biotransformation into active metabolites has been explored using microbial biocatalysis. This approach aids in understanding the pharmacokinetics of drugs and can facilitate the production of specific metabolites for further investigation (Zmijewski et al., 2006).

Polymer Synthesis

The incorporation of furan and thiophene units into polymers is another area of interest, with research focusing on the synthesis of biobased polyesters using furan derivatives as monomers. This reflects the compound's relevance in developing sustainable materials with potential applications in various industries (Jiang et al., 2014).

Medicinal Chemistry and Drug Design

Moreover, the structural motifs present in the compound, including furan and thiophene rings, are common in medicinal chemistry. They serve as key building blocks in drug discovery, providing a foundation for designing new therapeutic agents. The versatility and functionalizability of these heterocycles make them valuable for synthesizing compounds with a broad range of biological activities (Sperry & Wright, 2005).

Eigenschaften

IUPAC Name |

5-ethyl-N-[[5-[furan-2-yl(hydroxy)methyl]thiophen-2-yl]methyl]thiophene-2-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO4S3/c1-2-11-6-8-15(23-11)24(19,20)17-10-12-5-7-14(22-12)16(18)13-4-3-9-21-13/h3-9,16-18H,2,10H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRGDAHECNBUHC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(S1)S(=O)(=O)NCC2=CC=C(S2)C(C3=CC=CO3)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(3-hydroxypropyl)-1,7-dimethyl-3-(4-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2941546.png)

![5-Butyl-1-methyl-8-phenylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2941551.png)

![1-methyl-3-(trifluoromethyl)-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-pyrazole-4-carbonitrile](/img/structure/B2941555.png)

![N-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-5-oxo-1,2,3,5-tetrahydroindolizine-8-carboxamide](/img/structure/B2941567.png)

![(5-Phenylisoxazol-3-yl)methyl 2-(benzo[d]thiazol-2-ylthio)acetate](/img/structure/B2941568.png)